SB-656104

Description

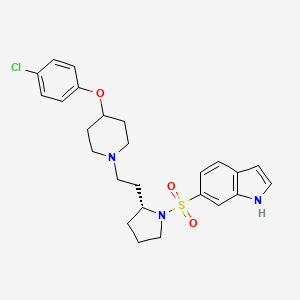

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30ClN3O3S |

|---|---|

Molecular Weight |

488.0 g/mol |

IUPAC Name |

6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole |

InChI |

InChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1 |

InChI Key |

QEGMGDYIJDZJCI-OAQYLSRUSA-N |

SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |

Isomeric SMILES |

C1C[C@@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB656104; SB-656104; SB 656104; SB-656104A. |

Origin of Product |

United States |

Foundational & Exploratory

SB-656104: A Technical Guide to its Mechanism of Action as a Selective 5-HT7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood regulation, circadian rhythms, and sleep. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and in vivo pharmacological profile. The experimental methodologies employed in its characterization are described, and key signaling pathways and workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Introduction

The 5-HT7 receptor is a promising therapeutic target for various neuropsychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential lead compound for drug development. Structurally, this compound is (6-((R)-2-[2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl]-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride).[1] Its development was the result of structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of earlier 5-HT7 receptor antagonists like SB-269970-A.[2]

Core Mechanism of Action: 5-HT7 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective blockade of the 5-HT7 receptor. This receptor is positively coupled to adenylyl cyclase via a Gs-protein.[3][4] Upon activation by the endogenous ligand serotonin (B10506) (5-HT), the 5-HT7 receptor initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound binds to the 5-HT7 receptor, preventing the binding of serotonin and thereby inhibiting the downstream signaling pathway.

Signaling Pathway

The canonical signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound are depicted in the following diagram.

References

- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

SB-656104: A Technical Whitepaper on a Selective 5-HT7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-656104, chemically identified as 6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride, is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. Developed as a successor to earlier compounds like SB-269970-A, this compound exhibits an improved pharmacokinetic profile, making it a valuable tool for in vivo research into the physiological roles of the 5-HT7 receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and detailed methodologies for its characterization.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase, is implicated in a variety of physiological processes within the central nervous system (CNS), including the regulation of circadian rhythms, sleep, mood, and cognition.[1] Consequently, selective antagonists of this receptor are of significant interest for their potential therapeutic applications in mood disorders, schizophrenia, and other neurological conditions.[1][2] this compound emerged from a focused structure-activity relationship (SAR) study aimed at improving the in vivo properties of the first generation of 5-HT7 antagonists.[3] Specifically, the replacement of a phenolic group with an indole (B1671886) moiety and modification of a piperidinyl methyl group led to the development of this compound, which demonstrates a longer half-life and favorable CNS penetration.[4]

Chemical Properties

-

Chemical Name: 6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride

-

Molecular Formula: C25H30ClN3O3S

-

CAS Registry Number: 446020-51-5

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for both human and rat 5-HT7 receptors. Radioligand binding studies have quantified its potent inhibition of [3H]-SB-269970 binding. The compound exhibits good selectivity for the 5-HT7 receptor over other serotonin (B10506) receptor subtypes, with the exception of the 5-HT1D receptor, for which it shows moderate affinity.

Table 1: Binding Affinity (pKi) of this compound at 5-HT7 Receptors

| Receptor Subtype | Species | pKi (mean ± SEM) |

| 5-HT7(a) | Human | 8.7 ± 0.1 |

| 5-HT7(b) | Human | 8.5 ± 0.2 |

| 5-HT7 | Rat (native) | 8.8 ± 0.2 |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Selectivity vs. 5-HT7(a) | Affinity (nM) |

| 5-HT1D | ~10-fold | 25.12 |

| 5-HT2A | >30-fold | 63.10 |

| 5-HT2B | >30-fold | 91.20 |

| Other 5-HT Receptors | >30-fold | - |

Functional Antagonism

In functional assays, this compound acts as a competitive antagonist at the 5-HT7 receptor. It effectively blocks the increase in cyclic AMP (cAMP) accumulation induced by the 5-HT7 agonist 5-carboxamidotryptamine (B1209777) (5-CT) in cells expressing the human 5-HT7(a) receptor.

Table 3: Functional Antagonist Activity of this compound

| Assay | Cell Line | pA2 Value |

| 5-CT-induced cAMP accumulation | h5-HT7(a)/HEK293 | 8.5 |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is a moderate clearance compound with good CNS penetration and a longer half-life compared to its predecessor, SB-269970-A.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value |

| Blood Clearance (CLb) | IV infusion | 58 ± 6 ml min⁻¹ kg⁻¹ |

| Steady-State Brain : Blood Ratio | IV infusion | 0.9 : 1 |

| Half-life (t1/2) | IP (10 mg kg⁻¹) | 1.4 h |

| Mean Brain Concentration (1h post-dose) | IP (10 mg kg⁻¹) | 0.80 µM |

| Mean Blood Concentration (1h post-dose) | IP (10 mg kg⁻¹) | 1.0 µM |

In Vivo Pharmacology

5-CT-Induced Hypothermia Model

A key in vivo model to assess 5-HT7 receptor antagonism is the 5-CT-induced hypothermia in guinea pigs. This compound demonstrated a dose-dependent reversal of the hypothermic effect induced by 5-CT, confirming its significant in vivo target engagement.

Table 5: Effect of this compound on 5-CT-Induced Hypothermia in Guinea Pigs

| Treatment | Dose (mg kg⁻¹, i.p.) | Effect |

| 5-CT | 0.3 | Induces significant hypothermia (1.9 ± 0.16°C) |

| This compound-A | 1, 3, 10, 30 | Dose-dependent reversal of hypothermia |

| This compound-A (ED50) | 2 | - |

Modulation of REM Sleep

Given the role of 5-HT7 receptors in sleep architecture, this compound was evaluated for its effects on sleep patterns in rats. The compound was found to significantly alter REM sleep parameters, providing further evidence for the involvement of 5-HT7 receptors in sleep regulation.

Table 6: Effects of this compound on Sleep Architecture in Rats

| Dose (mg kg⁻¹, i.p.) | Effect on REM Sleep Latency | Effect on Total REM Sleep | Effect on non-REM Sleep |

| 10 | No significant effect | Reduced | No significant effect |

| 30 | Increased (+93%) | Reduced | No significant effect |

Signaling Pathway and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the receptor by an agonist like serotonin (5-HT) or 5-CT leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, binds to the 5-HT7 receptor and prevents the agonist from binding, thereby inhibiting this signaling cascade.

Caption: 5-HT7 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps involved in determining the binding affinity of this compound for the 5-HT7 receptor using a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: In Vivo 5-CT-Induced Hypothermia

This diagram illustrates the experimental procedure for evaluating the in vivo efficacy of this compound in the 5-CT-induced hypothermia model in guinea pigs.

Caption: 5-CT-Induced Hypothermia Workflow.

Experimental Protocols

Radioligand Binding Studies

-

Receptor Source: Membranes prepared from HEK293 cells stably expressing the human 5-HT7(a) or 5-HT7(b) receptor isoforms, or from rat brain tissue (e.g., hippocampus or cortex) for native receptors.

-

Radioligand: [3H]-SB-269970, a selective 5-HT7 receptor antagonist.

-

Procedure:

-

Cell membranes (typically 10-20 µg of protein) are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a fixed concentration of [3H]-SB-269970 (e.g., 0.5-1.0 nM).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM methiothepin).

-

The incubation is carried out at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Cyclic AMP (cAMP) Accumulation Assay

-

Cell Line: HEK293 cells stably expressing the human 5-HT7(a) receptor.

-

Procedure:

-

Cells are seeded in multi-well plates and grown to near confluency.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

For antagonist-mode experiments, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

The cells are then stimulated with a fixed concentration of the 5-HT7 receptor agonist, 5-CT (e.g., 10 nM), for a specified time (e.g., 15-30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: The antagonist's potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This is typically determined using a Schild plot analysis.

5-CT-Induced Hypothermia in Guinea Pigs

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Animals are habituated to the experimental conditions to minimize stress-induced temperature changes.

-

Baseline rectal temperature is measured using a thermocouple probe.

-

Animals are pre-treated with either vehicle (e.g., 10% captisol in saline) or varying doses of this compound via intraperitoneal (i.p.) injection.

-

After a pre-treatment period (e.g., 60 minutes), the 5-HT7 receptor agonist, 5-CT (0.3 mg/kg), is administered i.p. to induce a hypothermic response.

-

Rectal temperature is monitored at regular intervals (e.g., every 30 minutes) for a period of up to 2-3 hours post-5-CT administration.

-

-

Data Analysis: The change in body temperature from baseline is calculated for each animal. The ability of this compound to reverse the 5-CT-induced hypothermia is quantified, and the dose that produces 50% of the maximal reversal (ED50) is calculated.

Potential Therapeutic Applications

The pharmacological profile of this compound and related 5-HT7 antagonists suggests potential therapeutic utility in a range of CNS disorders. Preclinical studies have implicated 5-HT7 receptor antagonism in the treatment of:

-

Mood Disorders: The effects of 5-HT7 antagonists on REM sleep are similar to those of some antidepressant medications.

-

Schizophrenia: Blockade of 5-HT7 receptors has been shown to ameliorate cognitive deficits in animal models of schizophrenia.

-

Migraine: The 5-HT7 receptor may be involved in the pathophysiology of migraine, suggesting a potential role for its antagonists in prophylactic treatment.

Conclusion

This compound is a well-characterized, selective, and potent 5-HT7 receptor antagonist with an improved in vivo pharmacokinetic profile compared to earlier tool compounds. Its utility has been demonstrated in a variety of in vitro and in vivo models, providing valuable insights into the physiological and pathological roles of the 5-HT7 receptor. As such, this compound remains an important pharmacological tool for researchers in neuroscience and drug discovery.

References

- 1. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of SB-656104 in Rats: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of SB-656104, a novel and selective 5-HT7 receptor antagonist, in rats. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in a key preclinical model, informing its further development and potential therapeutic applications.

Executive Summary

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this compound is a compound with moderate clearance and good tissue distribution, including significant penetration of the central nervous system (CNS). Following intravenous administration, it exhibits a terminal half-life of approximately 2 hours. While oral bioavailability is modest, intraperitoneal administration results in sustained brain concentrations. The subsequent sections provide detailed quantitative data and the methodologies employed in these pivotal preclinical investigations.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound in rats have been characterized following intravenous, oral, and intraperitoneal administration. A summary of these key quantitative findings is presented in the tables below for ease of comparison.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats

| Parameter | Value (Mean ± S.E.M.) |

| Dose | 1 mg/kg (1-hour infusion) |

| Blood Clearance (CLb) | 57 ± 4 ml/min/kg |

| Steady-State Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg |

| Terminal Half-Life (t½) | ~2 hours |

| Data derived from a study with n=3 rats.[1] |

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats

| Parameter | Value |

| Dose | 3 mg/kg |

| Oral Bioavailability (F) | 16% |

| Administered as a simple aqueous suspension.[1] |

Table 3: Pharmacokinetic Parameters of this compound Following Intraperitoneal Administration in Rats

| Parameter | Value |

| Dose | 10 mg/kg |

| Terminal Half-Life (t½) | 1.4 hours |

| Data from a composite profile with n=2 animals per timepoint.[1] |

Table 4: Central Nervous System (CNS) Penetration of this compound in Rats

| Administration Route | Key Findings |

| Intravenous Infusion (steady state) | Steady-state brain to blood ratio of approximately 0.9:1.[1] |

| Intraperitoneal (1 hour post-dose) | Mean brain concentration of 0.80 µM and mean blood concentration of 1.0 µM.[1] |

| Intraperitoneal (AUC over 6 hours) | Brain to blood ratio derived from AUC values was 1.1:1. |

Experimental Protocols

The pharmacokinetic data presented were obtained through a series of well-defined experiments. The methodologies for these key studies are detailed below.

Animal Model and Surgical Procedures

Adult male Sprague-Dawley rats, with a body weight of approximately 250g, were used for these studies. For the intravenous and oral studies, animals were surgically equipped with cannulas in the jugular and femoral veins and allowed a 3-day recovery period post-operation.

Drug Formulation and Administration

-

Intravenous (i.v.) Infusion : this compound was dissolved in a vehicle of 0.9% (w/v) saline, containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO to a final concentration of 0.2 mg/ml. This formulation was administered via the femoral vein as a constant rate infusion over 1 hour to achieve a target dose of 1 mg/kg. For CNS penetration studies, a constant rate i.v. infusion of 0.6 mg/kg/h was administered over 12 hours.

-

Oral (p.o.) Administration : For oral bioavailability studies, the same rats that received the i.v. administration were given an oral suspension of this compound at a target dose of 3 mg/kg, two days after the i.v. dose.

-

Intraperitoneal (i.p.) Administration : this compound-A was dissolved in 0.9% (w/v) saline containing 10% (w/v) Captisol, at a final concentration of 5 mg/ml, and administered as a single 10 mg/kg dose.

Sample Collection and Analysis

-

Blood Sampling : For the i.v. infusion studies to determine CNS penetration, blood samples were taken from the jugular vein during the later part of the 12-hour infusion to confirm steady-state concentrations.

-

Tissue Sampling : At the 12-hour mark for the CNS penetration study, animals were exsanguinated, and the brains were removed.

-

Sample Processing : Blood samples (50 μl) were diluted with an equal volume of water. Brain samples were homogenized with one volume of water. All samples were stored at approximately -80°C before analysis. Brain concentrations were corrected for residual blood content.

-

Pharmacokinetic Analysis : Noncompartmental pharmacokinetic parameters were calculated from the blood concentration-time curves using WinNonlin Professional v.2.1.

Visualizations

To further elucidate the experimental process, a workflow diagram is provided below.

Figure 1. Experimental workflow for pharmacokinetic studies of this compound in rats.

Conclusion

The pharmacokinetic profile of this compound in rats indicates that it is a compound with properties conducive to further investigation. Its ability to penetrate the blood-brain barrier is a significant finding for a CNS-targeted agent. The moderate clearance and half-life suggest a reasonable dosing interval may be achievable. While oral bioavailability is a consideration, the data provides a solid foundation for formulation development to potentially enhance oral absorption. These findings, taken together, support the continued evaluation of this compound as a promising 5-HT7 receptor antagonist.

References

Unveiling the Central Nervous System Penetrance of SB-656104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetrance and pharmacokinetic profile of SB-656104, a potent and selective 5-HT7 receptor antagonist. The data presented herein is crucial for understanding its potential therapeutic applications for CNS disorders.

Quantitative Pharmacokinetic Data

The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy in treating neurological and psychiatric conditions. The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its capacity for CNS penetration.

| Parameter | Value | Species | Administration Route | Citation |

| Steady-State Brain:Blood Ratio | 0.9 : 1 | Rat | Intravenous (i.v.) | [1][2] |

| Brain:Blood Ratio (AUC 0-6h) | 1.1 : 1 | Rat | Intraperitoneal (i.p.) | [1] |

| Terminal Half-Life (t½) | ~2 hours | Rat | Intravenous (i.v.) | [1] |

| Terminal Half-Life (t½) | 1.4 hours | Rat | Intraperitoneal (i.p.) | [1] |

| Blood Clearance (CLb) | 57 ± 4 ml min⁻¹ kg⁻¹ | Rat | Intravenous (i.v.) | |

| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Rat | Intravenous (i.v.) | |

| Volume of Distribution (Vss) | 6.7 ± 1.3 l kg⁻¹ | Rat | Intravenous (i.v.) | |

| Oral Bioavailability | 16% | Rat | Oral (p.o.) |

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Time Post-Dose (i.p., 10 mg/kg) | Mean Blood Concentration (μM) | Mean Brain Concentration (μM) | Citation |

| 0.5 hours | 1.0 | 0.65 | |

| 1 hour | 0.94 | 0.75 | |

| 2 hours | 0.49 | 0.71 | |

| 4 hours | 0.50 | 0.31 | |

| 6 hours | 0.11 | 0.19 |

Table 2: Time-Course of this compound Concentrations in Blood and Brain of Rats Following Intraperitoneal Administration

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Pharmacokinetic Studies in Rats

Intravenous (i.v.) Administration: Male Sprague-Dawley rats were administered this compound via intravenous infusion at a dose of 1 mg kg⁻¹ over 1 hour. To determine steady-state parameters, a separate cohort of rats received a constant rate intravenous infusion. Blood and brain tissue samples were collected at various time points.

Intraperitoneal (i.p.) Administration: A single dose of this compound-A (the hydrochloride salt) at 10 mg kg⁻¹ was administered intraperitoneally to male Sprague-Dawley rats. Blood and brain samples were collected at 0.5, 1, 2, 4, and 6 hours post-administration.

Oral (p.o.) Administration: The free base form of this compound was administered as an aqueous suspension to rats at a dose of 3 mg kg⁻¹ to determine oral bioavailability.

Sample Analysis: Blood and brain tissue samples were processed and analyzed to determine the concentrations of this compound. The specific analytical methods, though not detailed in the provided references, would typically involve techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

In Vitro Receptor Binding and Functional Assays

This compound-A was evaluated for its antagonist activity at the human 5-HT7(a) receptor. This was determined by its ability to competitively antagonize the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cyclic AMP (cAMP) in HEK293 cells expressing the human 5-HT7(a) receptor. The pA2 value, a measure of antagonist potency, was calculated from this assay.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound inhibits the downstream signaling cascade.

Caption: Mechanism of action of this compound at the 5-HT7 receptor.

Caption: Workflow for determining the pharmacokinetic profile of this compound.

References

In Vivo Pharmacokinetics of SB-656104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). Its pharmacological profile has prompted investigations into its potential therapeutic applications, particularly in neuroscience. A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic properties, with the in vivo half-life being a key parameter influencing dosing regimens and therapeutic efficacy. This technical guide provides a comprehensive overview of the currently available in vivo half-life data for this compound, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways.

Quantitative Data Summary

The in vivo pharmacokinetic parameters of this compound have been characterized in rats. The data from these studies are summarized in the table below for clear comparison. Currently, there is a lack of publicly available data on the half-life of this compound in other species, including non-human primates and humans.

| Species | Administration Route | Dose | Half-life (t½) | Key Findings | Reference |

| Rat (Sprague-Dawley) | Intravenous (i.v.) Infusion | 1 mg/kg | ~ 2 hours | Moderate blood clearance (57 ± 4 ml/min/kg) and extensive tissue distribution. | [1] |

| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 10 mg/kg | 1.4 hours | The compound is CNS penetrant with a steady-state brain-to-blood ratio of approximately 0.9:1. | [1] |

Signaling Pathway of this compound

This compound exerts its pharmacological effects by antagonizing the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that can signal through two primary pathways: the Gs and the G12 protein pathways. The canonical Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] The G12 pathway activation can lead to the stimulation of small GTPases like RhoA.[2]

Experimental Protocols

The following section details the methodologies employed in the key cited studies to determine the in vivo half-life of this compound in rats.

Determination of Half-Life following Intravenous (i.v.) Infusion

-

Animal Model: Adult male Sprague-Dawley rats (body weight approx. 250 g) were used.

-

Surgical Preparation: Animals were surgically equipped with cannulas in the jugular and femoral veins and allowed a 3-day recovery period.

-

Drug Formulation: this compound was dissolved in a vehicle of 0.9% (w/v) saline, containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO to a final concentration of 0.2 mg/ml.

-

Dosing: A constant rate intravenous infusion of this compound was administered via the femoral vein over 1 hour to achieve a target dose of 1 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points to determine the pharmacokinetic profile.

-

Analysis: The concentration of this compound in the blood samples was quantified to calculate the terminal half-life and other pharmacokinetic parameters such as blood clearance and volume of distribution.

Determination of Half-Life following Intraperitoneal (i.p.) Administration

-

Animal Model: Adult male Sprague-Dawley rats (body weight approx. 250 g) were used.

-

Drug Formulation: this compound-A (the hydrochloride salt) was dissolved in 0.9% (w/v) saline containing 10% (w/v) Captisol to a final concentration of 5 mg/ml.

-

Dosing: A single intraperitoneal injection of 10 mg/kg was administered.

-

Sample Collection: At various time points post-dosing, animals were anesthetized, and blood and brain tissue were collected.

-

Sample Processing: Blood samples were diluted with an equal volume of water. Brain tissue was homogenized with one volume of water. All samples were stored at approximately -80°C prior to analysis.

-

Analysis: The concentrations of this compound-A in blood and brain homogenates were determined to calculate the half-life.

Conclusion

The in vivo half-life of this compound has been determined in rats to be approximately 1.4 to 2 hours, depending on the route of administration. The compound exhibits moderate clearance and good central nervous system penetration. The provided experimental protocols offer a basis for the replication and further investigation of this compound's pharmacokinetic properties. A significant data gap exists regarding the pharmacokinetics of this compound in other species, which is a crucial consideration for its continued development and potential translation to clinical applications. Further studies in non-rodent species are warranted to build a more complete pharmacokinetic profile of this selective 5-HT7 receptor antagonist.

References

SB-656104: A Technical Guide for REM Sleep Modulation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-656104, a selective 5-HT7 receptor antagonist, and its application in the study of Rapid Eye Movement (REM) sleep modulation. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2][3] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in various physiological processes, including the regulation of circadian rhythms and sleep architecture.[1] The mechanism by which this compound modulates REM sleep is believed to be through its competitive antagonism of 5-HT7 receptors located in brain regions critical for sleep control, such as the suprachiasmatic nucleus (SCN) and the thalamus.[1] By blocking the action of serotonin (B10506) at these receptors, this compound influences the neuronal circuitry that governs the transition into and maintenance of REM sleep.

Quantitative Data on REM Sleep Modulation

Studies in rodent models have demonstrated the significant impact of this compound on REM sleep parameters. The primary effects observed are a dose-dependent increase in the latency to the first REM sleep episode and a reduction in the total amount of REM sleep, without significant alterations to non-REM (NREM) sleep.

Table 1: Effect of this compound on REM Sleep Latency in Rats

| Dosage (mg/kg, i.p.) | Change in REM Sleep Latency vs. Vehicle | Statistical Significance |

| 10 | No significant effect | - |

| 30 | +93% | p < 0.01 |

| Data sourced from Thomas et al., 2003. |

Table 2: Effect of this compound on Total REM Sleep in Rats

| Dosage (mg/kg, i.p.) | Reduction in Total REM Sleep vs. Vehicle | Statistical Significance |

| 10 | Significant reduction | p < 0.05 |

| 30 | Significant reduction | p < 0.01 |

| Data sourced from Thomas et al., 2003. |

Experimental Protocols

The following methodologies are based on the key in vivo studies investigating the effects of this compound on sleep architecture.

Animal Model and Surgical Implantation

-

Species: Male Sprague-Dawley rats are a commonly used model.

-

Housing: Animals are housed individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Surgical Procedure: For electroencephalogram (EEG) and electromyogram (EMG) recordings, animals are surgically implanted with electrodes. A miniature multichannel telemetric transmitter is implanted intraperitoneally to allow for the recording of biopotential signals without restricting the animal's movement.

Drug Administration

-

Compound: this compound-A (the hydrochloride salt) is dissolved in a suitable vehicle, such as 0.9% saline containing 10% (w/v) Captisol.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rat studies.

-

Dosing Paradigm: Compounds are typically administered at the beginning of the light period (the physiological sleep period for nocturnal animals) in a randomized, crossover design where each animal receives both vehicle and drug treatments.

Sleep Recording and Analysis

-

Data Acquisition: EEG and EOG signals are transmitted telemetrically to a receiver placed under the home cage.

-

Recording Period: Recordings are typically conducted for at least 5 hours following drug administration.

-

Sleep Stage Analysis: The recorded signals are scored in epochs (e.g., 30 seconds) to identify stages of wakefulness, NREM sleep, and REM sleep.

-

Parameters Measured: Key parameters quantified include latency to NREM and REM sleep, total duration of each sleep stage, and the number and duration of sleep bouts.

-

Statistical Analysis: Analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's test) is used to compare the effects of different doses of this compound to the vehicle control.

Visualizations

Signaling Pathway of 5-HT7 Receptor Antagonism

Caption: Proposed signaling pathway of 5-HT7 receptor antagonism by this compound.

Experimental Workflow for Sleep Modulation Studies

Caption: Experimental workflow for studying the effects of this compound on sleep.

Logical Relationship of this compound Action on REM Sleep

Caption: Logical flow of this compound's effect on REM sleep architecture.

References

- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

The Role of SB-656104 and CXCR2 Signaling in Mood Disorder Research: A Technical Guide

This technical guide provides an in-depth overview of the investigational compound SB-656104 and the chemokine receptor CXCR2 in the context of mood disorder research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological pathways. While initial interest may group these topics, it is critical to distinguish their primary mechanisms. This compound is predominantly recognized as a selective antagonist of the 5-HT7 serotonin (B10506) receptor, and its relevance to mood disorders is primarily through this pathway. Separately, the CXCR2 chemokine receptor has emerged as a significant player in the neuroinflammatory processes associated with mood disorders. This guide will address both, clarifying their distinct roles.

Section 1: this compound - A Selective 5-HT7 Receptor Antagonist

This compound is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 7 (5-HT7).[1][2][3] Its investigation in the context of mood disorders stems from the growing body of evidence implicating the 5-HT7 receptor in the regulation of circadian rhythms, sleep, and cognitive processes, all of which are often disrupted in depressive disorders.[1][4]

Biochemical Profile and Pharmacokinetics

This compound demonstrates high affinity for the human cloned 5-HT7(a) and 5-HT7(b) receptor variants. It acts as a competitive antagonist, effectively blocking the binding of serotonin and other agonists. Pharmacokinetic studies have shown that this compound is central nervous system (CNS) penetrant, a crucial characteristic for a compound targeting neuropsychiatric disorders.

Table 1: In Vitro and In Vivo Properties of this compound

| Parameter | Species/System | Value | Reference |

| Receptor Binding Affinity (pKi) | |||

| Human 5-HT7(a) Receptor | HEK293 cells | 8.7 ± 0.1 | |

| Human 5-HT7(b) Receptor | HEK293 cells | 8.5 ± 0.2 | |

| Rat Native 5-HT7 Receptor | Rat brain tissue | 8.8 ± 0.2 | |

| Functional Antagonism (pA2) | |||

| 5-CT-induced cAMP accumulation | h5-HT7(a)/HEK293 cells | 8.5 | |

| Pharmacokinetics | |||

| CNS Penetrance (Brain:Blood Ratio) | Rat (steady state i.v. infusion) | 0.9 : 1 | |

| Half-life (t1/2) | Rat (10 mg/kg i.p.) | 1.4 h | |

| In Vivo Efficacy (ED50) | |||

| Reversal of 5-CT-induced hypothermia | Guinea Pig | 2 mg/kg |

Role in Mood Disorder Research: Modulation of REM Sleep

A significant focus of this compound research in the context of mood disorders has been its effect on sleep architecture. Abnormalities in rapid eye movement (REM) sleep are a well-documented feature of major depressive disorder. Studies in rats have demonstrated that administration of this compound can significantly increase the latency to the onset of REM sleep and reduce the total amount of REM sleep, effects that are qualitatively similar to those of some established antidepressant medications.

Table 2: Effects of this compound on REM Sleep in Rats

| Treatment | Dose (mg/kg, i.p.) | Change in REM Sleep Latency | Change in Total REM Sleep | Reference |

| This compound-A | 10 | Not significant | Significant reduction | |

| This compound-A | 30 | +93% (significant increase) | Significant reduction |

Experimental Protocols

Receptor binding studies are crucial for determining the affinity of a compound for its target. For this compound, these assays were performed using membranes from HEK293 cells expressing the human 5-HT7 receptor. The radioligand [3H]-SB-269970, a known 5-HT7 antagonist, was used to label the receptors. The assay involves incubating the cell membranes with the radioligand in the presence of varying concentrations of this compound. The amount of bound radioactivity is then measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) is calculated.

The 5-HT7 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). To assess the functional antagonism of this compound, a cAMP accumulation assay was performed in HEK293 cells expressing the human 5-HT7(a) receptor. Cells were stimulated with the 5-HT agonist 5-carboxamidotryptamine (B1209777) (5-CT) in the presence of various concentrations of this compound. The resulting levels of cAMP were measured, and the ability of this compound to competitively inhibit the 5-CT-induced cAMP accumulation was quantified to determine its pA2 value.

This pharmacodynamic model is used to assess the in vivo target engagement of 5-HT7 receptor antagonists. Administration of the 5-HT7 agonist 5-CT induces a significant drop in body temperature in guinea pigs. To evaluate the efficacy of this compound, the compound was administered prior to the 5-CT challenge. The reversal of the 5-CT-induced hypothermic effect by this compound was measured to determine its effective dose (ED50).

Signaling Pathway

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function.

Section 2: CXCR2 Signaling in Mood Disorders

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in the inflammatory response, primarily by mediating the migration of neutrophils. A growing body of evidence suggests that neuroinflammation is a key component in the pathophysiology of major depressive disorder (MDD). Dysregulation of various chemokines and their receptors, including CXCR2, could therefore be implicated in the development of depressive symptoms.

The Role of Chemokines in Depression

Chemokines are small cytokines that direct the movement of white blood cells. In the central nervous system, they are involved in neurogenesis, neuron-glia communication, and synaptic transmission. Alterations in these processes are consistently linked to psychiatric disorders, including MDD. Several studies have reported elevated levels of circulating inflammatory chemokines, such as CCL2 and CXCL8 (a ligand for CXCR2), in individuals with depression.

CXCR2 in the Central Nervous System

Within the CNS, CXCR2 and its ligands are involved in various functions beyond neutrophil chemotaxis. These include:

-

Neuroprotection: CXCR2 signaling has been shown to protect astrocytes and neurons from cell death.

-

Neurogenesis: Chemokines and their receptors play a role in the proliferation, migration, and differentiation of neural progenitor cells.

-

Synaptic Transmission: CXCR2 signaling can modulate synaptic transmission by altering calcium channel excitability and neurotransmitter release.

However, the role of CXCR2 in the brain is complex, and its effects can be context-dependent, with some studies suggesting a potential for neurotoxicity under certain conditions.

CXCR2 Signaling Pathway

Upon binding of its ligands (e.g., CXCL1, CXCL8), CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the activation of transcription factors and cellular responses such as chemotaxis and the release of inflammatory mediators.

Experimental Workflow for Investigating CXCR2 in Mood Disorders

A typical experimental workflow to investigate the role of CXCR2 in animal models of depression would involve several key steps.

References

- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-656104 in Mitigating Cognitive Deficits in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive deficits. The serotonin (B10506) 7 (5-HT7) receptor has emerged as a promising therapeutic target for enhancing cognition. This technical guide provides an in-depth overview of the preclinical evidence for SB-656104, a selective 5-HT7 receptor antagonist, in animal models of cognitive deficits relevant to schizophrenia. Due to the limited public data specifically on this compound, this guide will also incorporate findings from the structurally and functionally similar 5-HT7 receptor antagonist, SB-269970, to provide a more comprehensive understanding of the potential of this therapeutic class.

Core Compound Profile: this compound

This compound is a potent and selective antagonist of the 5-HT7 receptor. Preclinical pharmacokinetic studies have demonstrated its ability to penetrate the central nervous system, a crucial characteristic for a neuropsychiatric drug.

Pharmacokinetic and Pharmacodynamic Properties of this compound-A

| Parameter | Species | Value | Citation |

| pKi (human 5-HT7a) | In vitro | 8.7 ± 0.1 | [1] |

| pKi (human 5-HT7b) | In vitro | 8.5 ± 0.2 | [1] |

| pKi (rat native 5-HT7) | In vitro | 8.8 ± 0.2 | [1] |

| pA2 (h5-HT7a/HEK293 cells) | In vitro | 8.5 | [1] |

| Selectivity | In vitro | >30-fold for human 5-HT7a vs. other 5-HT receptors (except ~10-fold vs. 5-HT1D) | [1] |

| Blood Clearance (CLb) | Rat | 58 ± 6 ml min⁻¹ kg⁻¹ (IV infusion) | |

| Brain:Blood Ratio | Rat | 0.9:1 (at steady state) | |

| Half-life (t1/2) | Rat | 1.4 h (10 mg/kg i.p.) | |

| Brain Concentration (1h post-dose) | Rat | 0.80 µM (10 mg/kg i.p.) | |

| Blood Concentration (1h post-dose) | Rat | 1.0 µM (10 mg/kg i.p.) | |

| ED50 (reversal of 5-CT-induced hypothermia) | Guinea Pig | 2 mg/kg (i.p.) |

Mechanism of Action: 5-HT7 Receptor Antagonism in Cognitive Enhancement

The therapeutic potential of 5-HT7 receptor antagonists in treating cognitive deficits associated with schizophrenia is believed to be mediated through the modulation of glutamatergic neurotransmission, which is dysregulated in the disorder. The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through NMDA receptors on GABAergic interneurons leads to disinhibition of pyramidal neurons and subsequent aberrant cortical activity, contributing to cognitive impairments. 5-HT7 receptor antagonists may counteract these effects.

Preclinical Efficacy in Schizophrenia Cognitive Deficit Models

The efficacy of this compound and related compounds has been evaluated in various animal models that mimic the cognitive impairments observed in schizophrenia. These models often involve the administration of NMDA receptor antagonists to induce cognitive deficits.

Summary of Preclinical Studies

| Compound | Animal Model | Cognitive Domain | Key Findings | Citation |

| This compound-A | Dizocilpine-induced deficit in rats | Learning and Memory | Reversed dizocilpine-induced impairments in passive avoidance and Morris water maze tests. | |

| SB-269970 | Ketamine-induced deficit in rats | Executive Function (Cognitive Flexibility) | Ameliorated ketamine-induced deficits in the attentional set-shifting task. | |

| SB-269970 | Ketamine-induced deficit in rats | Recognition Memory | Ameliorated ketamine-induced deficits in the novel object recognition task. | |

| SB-269970 | MK-801-induced deficit in rats | Executive Function (Reversal Learning) | Reversed MK-801-induced impairments in the reversal learning phases of the attentional set-shifting task. | |

| SB-269970 | Phencyclidine (PCP)-induced deficit in rats | Executive Function (Reversal Learning) | Attenuated PCP-induced deficits in reversal learning. | |

| SB-269970 | Ketamine-induced deficit in rats | Social Interaction | Attenuated ketamine-evoked disruption of social interactions. |

Detailed Experimental Protocols

Dizocilpine (MK-801)-Induced Deficits in Passive Avoidance and Morris Water Maze (as investigated with this compound-A)

-

Objective: To assess the effect of this compound-A on learning and memory deficits induced by the NMDA receptor antagonist dizocilpine.

-

Animal Model: Male Rats.

-

Procedure:

-

Passive Avoidance:

-

Acquisition: Rats are placed in a lighted compartment of a two-compartment box. When they cross into the dark compartment, they receive a mild foot shock.

-

Treatment: this compound-A or vehicle is administered before the acquisition trial. Dizocilpine is administered to induce a learning deficit.

-

Retention: 24 hours later, rats are returned to the lighted compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.

-

-

Morris Water Maze:

-

Acquisition: Rats are trained to find a hidden platform in a circular pool of opaque water, using spatial cues.

-

Treatment: this compound-A or vehicle is administered before each training session. Dizocilpine is administered to impair spatial learning.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

Ketamine-Induced Deficits in the Attentional Set-Shifting Task (as investigated with SB-269970)

-

Objective: To evaluate the effect of SB-269970 on cognitive flexibility, a component of executive function.

-

Animal Model: Male Rats.

-

Procedure:

-

Rats are trained to dig in small bowls containing different digging media and scents to find a food reward.

-

They learn to discriminate between stimuli based on a specific dimension (e.g., texture of the digging medium).

-

Set-Shifting: The rule for obtaining the reward is changed, requiring the rat to shift its attention to a new, previously irrelevant dimension (e.g., scent).

-

Treatment: Ketamine is administered to induce a deficit in the extradimensional shift (the most challenging phase). SB-269970 or vehicle is administered prior to the task.

-

Outcome Measure: The number of trials required to reach a set criterion of consecutive correct choices is recorded. A reduction in trials to criterion in the extradimensional shift phase indicates improved cognitive flexibility.

-

References

An In-depth Technical Guide on the Binding Affinity of SB-656104 for Serotonin Receptors

Introduction

SB-656104, identified chemically as (6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride), is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor.[1][2] The 5-HT₇ receptor, the most recently classified member of the serotonin receptor family, is implicated in a variety of neurological processes, including mood regulation, circadian rhythms, and cognition.[3][4][5] Consequently, selective ligands like this compound serve as critical pharmacological tools for elucidating the physiological roles of this receptor and as potential therapeutic agents for central nervous system (CNS) disorders. This guide provides a comprehensive overview of the binding characteristics of this compound across various serotonin receptor subtypes, details the experimental protocols used for these determinations, and visualizes key experimental and logical frameworks.

Data Presentation: Binding Affinity Profile

The binding affinity of this compound has been characterized at multiple human (h) and rat serotonin receptor subtypes. The compound demonstrates the highest affinity for the 5-HT₇ receptor, with significantly lower affinity for other tested 5-HT receptors. The data, primarily expressed as pKi (the negative logarithm of the inhibitory constant, Ki), are summarized below. A higher pKi value indicates stronger binding affinity.

| Receptor Subtype | Species | Affinity (pKi) | Affinity (Ki, nM) | Selectivity Fold (vs. h5-HT₇) | Reference |

| 5-HT₇(a) | Human | 8.7 ± 0.1 | ~2.0 | - | |

| 5-HT₇(b) | Human | 8.5 ± 0.2 | - | ~1.6x | |

| 5-HT₇ | Rat (native) | 8.8 ± 0.2 | - | - | |

| 5-HT₁D | Human | 7.6 | 25.12 | ~12x | |

| 5-HT₂A | Human | 7.2 | 63.10 | ~31x | |

| 5-HT₂B | Human | 7.04 | 91.20 | ~45x | |

| 5-HT₅A | Human | 6.74 | - | ~91x |

This compound exhibits at least 30-fold selectivity for the human 5-HT₇ receptor over most other serotonin receptor subtypes, with the notable exception of the 5-HT₁D receptor, where it is approximately 10- to 12-fold selective.

Experimental Protocols

The binding affinities listed above were determined using established pharmacological assays. The primary methods employed were radioligand binding assays for affinity (Ki) and functional assays to determine the compound's antagonist or inverse agonist properties (pA₂ or pEC₅₀).

Radioligand Binding Assays

These assays measure the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor.

-

Receptor Preparation:

-

Recombinant Human Receptors: Cell membranes were prepared from cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that were stably or transiently transfected to express specific human 5-HT receptor subtypes (e.g., h5-HT₇(a)).

-

Native Rat Receptors: Membranes were prepared from homogenized rat brain tissue, specifically the cerebral cortex, which has a known density of 5-HT₇ receptors.

-

-

Radioligands:

-

Both agonist ([³H]-5-CT) and antagonist ([³H]-SB-269970) radioligands were utilized to label the 5-HT₇ receptor binding sites. This compound was shown to be a potent inhibitor of binding for both radioligands, indicating it targets the same receptor population.

-

-

Assay Procedure:

-

Cell membranes containing the target receptor were incubated with a fixed concentration of the specific radioligand.

-

Varying concentrations of the unlabeled test compound (this compound) were added to compete for the binding sites.

-

Following incubation to reach equilibrium, the reaction was terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) was determined from concentration-response curves.

-

The inhibitory constant (Ki) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

The Hill slope was verified to be approximately 1, consistent with competitive binding to a single site.

-

Functional Assays

Functional assays were conducted to confirm the antagonist nature of this compound and to characterize its activity at receptors where it showed moderate affinity (e.g., 5-HT₁D).

-

Cyclic AMP (cAMP) Accumulation Assay:

-

Principle: The 5-HT₇ receptor is positively coupled to adenylyl cyclase via Gs proteins; its activation increases intracellular cAMP levels.

-

Method: In HEK293 cells expressing the h5-HT₇(a) receptor, the ability of the agonist 5-carboxamidotryptamine (B1209777) (5-CT) to stimulate cAMP accumulation was measured in the presence of various concentrations of this compound.

-

Result: this compound produced a competitive antagonism of the 5-CT-induced response, yielding a pA₂ value of 8.5, which confirms its potent antagonist activity at this receptor.

-

-

[³⁵S]-GTPγS Binding Assay:

-

Principle: This assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor stimulation. A reduction in basal binding suggests inverse agonist activity.

-

Method: The effect of this compound was evaluated on [³⁵S]-GTPγS binding to membranes from CHO cells expressing the h5-HT₁D receptor.

-

Result: this compound caused a concentration-dependent inhibition of basal [³⁵S]-GTPγS binding (pEC₅₀ of 7.38), a profile consistent with inverse agonism at the 5-HT₁D receptor.

-

Visualizations

Experimental Workflow and Signaling

The following diagrams illustrate the generalized workflow for determining binding affinity and the selectivity profile of this compound.

References

- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective blockade of 5-hydroxytryptamine (5-HT)7 receptors enhances 5-HT transmission, antidepressant-like behavior, and rapid eye movement sleep suppression induced by citalopram in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of SB-656104 on Cyclic AMP Accumulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB-656104 and its inhibitory effect on cyclic AMP (cAMP) accumulation. This compound acts as a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase.[1][2] This document outlines the quantitative data from key experiments, details the experimental methodologies, and visually represents the underlying signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Antagonistic Activity

The antagonistic properties of this compound were evaluated by its ability to counteract the effects of the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), on intracellular cAMP levels in human embryonic kidney (HEK293) cells stably expressing the human 5-HT7(a) receptor.[1][3]

Table 1: Effect of 5-CT on cAMP Accumulation in h5-HT7(a)/HEK293 Cells

| Parameter | Value |

| Basal cAMP Level | 13 ± 5.8 pmol/10⁵ cells |

| 5-CT Stimulated cAMP Level | 455 ± 40 pmol/10⁵ cells |

| 5-CT Potency (pEC₅₀) | 8.44 ± 0.14 |

Data represents the mean ± s.e.m. of at least three separate experiments.[3]

Table 2: Antagonistic Effect of this compound on 5-CT-Induced cAMP Accumulation

| This compound-A Concentration (µM) | Effect on 5-CT Concentration-Response Curve |

| 0.03 | Concentration-related rightward shift |

| 0.1 | Concentration-related rightward shift |

| 0.3 | Concentration-related rightward shift |

| 1 | Concentration-related rightward shift |

This compound-A produced a concentration-related rightward shift of the 5-CT concentration-response curve with no significant alteration in the maximal response to 5-CT, which is characteristic of competitive antagonism.

Table 3: Antagonist Affinity of this compound-A

| Parameter | Value |

| pA₂ | 8.5 |

The pA₂ value, derived from Schild analysis, quantifies the affinity of a competitive antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

Cyclic AMP Accumulation Assay

This protocol outlines the procedure for measuring cAMP accumulation in h5-HT7(a)/HEK293 cells in response to agonist and antagonist treatment.

1. Cell Culture and Preparation:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT7(a) receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into 96-well plates and grown to a confluency of 80-90%.

2. Assay Procedure:

-

The growth medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

-

Cells are then pre-incubated with various concentrations of this compound-A (0.03, 0.1, 0.3, and 1 µM) or vehicle for a specified period (e.g., 30 minutes) at 37°C. This step includes a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Following the pre-incubation, the cells are stimulated with the 5-HT7 agonist, 5-carboxamidotryptamine (5-CT), at various concentrations for a defined time (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

-

The stimulation is terminated by lysing the cells.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The assay readout is compared against a standard curve of known cAMP concentrations to quantify the amount of cAMP in each sample.

4. Data Analysis:

-

The concentration-response curves for 5-CT in the absence and presence of different concentrations of this compound-A are plotted.

-

The data is fitted to a four-parameter logistic equation to determine the EC₅₀ values for 5-CT under each condition.

-

A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value. The dose ratio is calculated as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and experimental logic described in this guide.

References

Methodological & Application

Application Notes and Protocols for SB-656104 In Vivo Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SB-656104, a selective 5-HT7 receptor antagonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective doses of this compound in rats, as reported in the scientific literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dosage | Reference |

| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Intravenous (i.v.) infusion | - | [1][2] |

| Half-life (t½) | 1.4 h | Intraperitoneal (i.p.) | 10 mg/kg | [1][2] |

| Steady-state Brain:Blood Ratio | 0.9 : 1 | Intravenous (i.v.) infusion | - | [1] |

| Mean Brain Concentration (1h post-dose) | 0.80 µM | Intraperitoneal (i.p.) | 10 mg/kg | |

| Mean Blood Concentration (1h post-dose) | 1.0 µM | Intraperitoneal (i.p.) | 10 mg/kg |

Table 2: Effective Doses of this compound in Rat Models

| Experimental Model | Effective Dose (mg/kg) | Route of Administration | Observed Effect | Reference |

| REM Sleep Modulation | 10 and 30 | Intraperitoneal (i.p.) | Reduced total amount of REM sleep | |

| REM Sleep Modulation | 30 | Intraperitoneal (i.p.) | Increased latency to REM sleep onset | |

| Migraine Model (Capsaicin-induced Fos-like immunoreactivity) | 3 | Subcutaneous (s.c.) | Abolished the amplifying effect of a 5-HT7 agonist | |

| Schizophrenia Model (Ketamine-induced deficits) | Not specified in rats, but 1 mg/kg of a similar antagonist (SB-269970) was effective. | Not specified | Ameliorated cognitive deficits | |

| Stress-induced HPA Axis Activation | Not specified | Not specified | Inhibited restraint-induced ACTH and CORT secretion |

Experimental Protocols

Pharmacokinetic Analysis Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following intraperitoneal administration.

Materials:

-

This compound

-

Vehicle: 0.9% (w/v) saline containing 10% (w/v) Captisol

-

Male Sprague-Dawley rats (approx. 250 g)

-

Isoflurane for anesthesia

-

Heparinized tubes

-

Centrifuge

-

Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

-

Prepare the dosing solution of this compound in the vehicle at a final concentration of 5 mg/ml.

-

Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg to the rats.

-

At various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), anesthetize a subset of animals (n=2 per timepoint) with isoflurane.

-

Collect blood samples via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, excise the brains.

-

Dilute the blood samples with an equal volume of water.

-

Store all samples at approximately -80°C until analysis.

-

Process the plasma and brain samples for analysis of this compound concentrations using a validated analytical method.

-

Calculate pharmacokinetic parameters such as half-life, Cmax, and AUC from the resulting concentration-time data.

REM Sleep Analysis Protocol

This protocol describes a method to assess the effect of this compound on REM sleep in rats.

Materials:

-

This compound

-

Vehicle: 10% Captisol in saline

-

Rats surgically implanted with electrodes for EEG and EMG recording

-

Sleep recording and analysis system

Procedure:

-

Allow rats to recover from surgery and acclimate to the recording chambers.

-

Prepare the dosing solution of this compound in the vehicle.

-

At the beginning of the sleep period (lights off), administer this compound (10 mg/kg or 30 mg/kg, i.p.) or vehicle to the rats.

-

Record EEG and EMG data continuously for a defined period (e.g., 6 hours).

-

Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) from the recorded data.

-

Analyze the data to determine the latency to the first episode of REM sleep and the total duration of REM sleep.

-

Compare the results from the this compound-treated groups with the vehicle-treated control group.

Ketamine-Induced Schizophrenia Model Protocol

This protocol provides a framework for investigating the potential of this compound to ameliorate schizophrenia-like symptoms in a rat model.

Materials:

-

This compound

-

Ketamine

-

Vehicle for this compound

-

Saline for ketamine

-

Apparatus for behavioral testing (e.g., open field arena, social interaction chamber, novel object recognition box)

Procedure:

-

Induce schizophrenia-like symptoms in rats by administering ketamine (e.g., 30 mg/kg, i.p.) daily for five consecutive days.

-

After a washout period (e.g., 2-4 weeks), conduct behavioral testing.

-

Administer this compound or vehicle at the desired dose and route prior to behavioral testing. The timing of administration should be based on the pharmacokinetic profile of this compound.

-

Perform behavioral assays to assess positive, negative, and cognitive symptoms of schizophrenia. Examples include:

-

Locomotor activity: To assess hyperactivity (a positive symptom).

-

Social interaction test: To evaluate social withdrawal (a negative symptom).

-

Novel object recognition test: To measure cognitive deficits.

-

-

Analyze the behavioral data to determine if this compound treatment reverses the ketamine-induced deficits.

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT7 receptor. The activation of this G-protein coupled receptor by serotonin (B10506) (5-HT) initiates downstream signaling cascades primarily through Gs and G12 proteins. The diagram below illustrates these pathways.

Caption: 5-HT7 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo study in rats to evaluate the efficacy of this compound.

References

Application Notes and Protocols for Oral Administration of SB-656104

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-656104, chemically known as (6-((R)-2-[2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl]-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride), is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] It has been investigated for its potential therapeutic applications in disorders of the central nervous system (CNS), particularly in the modulation of REM sleep and for its potential role in addressing cognitive impairments associated with schizophrenia.[1][2] These application notes provide an overview of the oral formulation, pharmacokinetic profile, and detailed protocols for the preparation and in vivo evaluation of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily couples to Gαs and Gα12 proteins.[3] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα12 pathway can influence cytoskeletal architecture through the activation of RhoGEFs and subsequent downstream effectors like Cdc42. By antagonizing this receptor, this compound inhibits these downstream signaling cascades.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in rats have demonstrated that this compound has moderate blood clearance and is CNS penetrant. The oral bioavailability from a simple aqueous suspension was found to be 16%.

| Parameter | Route of Administration | Dose | Value | Species | Reference |

| Blood Clearance (CLb) | Intravenous (i.v.) | 1 mg/kg | 57 ± 4 ml/min/kg | Rat | |

| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 mg/kg | 6.7 ± 1.3 L/kg | Rat | |

| Terminal Half-life (t1/2) | Intravenous (i.v.) | 1 mg/kg | ~2 hours | Rat | |

| Oral Bioavailability (F) | Oral (p.o.) | 3 mg/kg | 16% | Rat | |

| Brain : Blood Ratio | Intravenous (i.v.) infusion | 0.6 mg/kg/h | 0.9 : 1 | Rat | |

| Terminal Half-life (t1/2) | Intraperitoneal (i.p.) | 10 mg/kg | 1.4 hours | Rat |

Oral Formulation: 1% Methylcellulose (B11928114) Suspension

For preclinical oral administration, this compound has been formulated as a suspension in 1% (w/v) aqueous methylcellulose. This vehicle is suitable for ensuring a uniform dispersion of the compound for accurate dosing in animal studies.

Protocol for Preparation of 1% Methylcellulose Vehicle

This protocol describes the preparation of 100 mL of a 1% (w/v) methylcellulose solution.

Materials:

-

Methylcellulose powder

-

Distilled or deionized water

-

Glass beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Graduated cylinders

-

Weighing scale

Procedure:

-

Heat approximately 40 mL of distilled water to 60-70°C in a glass beaker on a heating plate.

-

Weigh 1.0 g of methylcellulose powder.

-

Slowly add the methylcellulose powder to the hot water while continuously stirring with a magnetic stirrer.

-

Continue stirring until the powder is thoroughly wetted and a uniform dispersion is formed.

-

Remove the beaker from the heat and add approximately 50 mL of cold distilled water while continuing to stir.

-

Allow the solution to cool to room temperature, and then transfer it to a 100 mL graduated cylinder.

-

Add cold distilled water to bring the final volume to 100 mL.

-

Continue stirring in a cool water bath until a clear, viscous solution is formed. Store the prepared vehicle at 2-8°C.

Protocol for Preparation of this compound Oral Suspension

This protocol details the preparation of an this compound oral suspension at a target concentration (e.g., 0.6 mg/mL for a 3 mg/kg dose in a 5 mL/kg dosing volume).

Materials:

-

This compound (free base or hydrochloride salt as required for the study)

-

Prepared 1% methylcellulose vehicle

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Volumetric flask or graduated cylinder

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume of the suspension.

-

Accurately weigh the calculated amount of this compound powder.

-

Triturate the powder in a mortar with a small amount of the 1% methylcellulose vehicle to form a smooth paste. This step is crucial to prevent clumping.

-

Gradually add the remaining volume of the methylcellulose vehicle to the paste while continuously mixing.

-

Alternatively, use a homogenizer for a more uniform dispersion.

-

Ensure the final suspension is homogenous. The suspension should be continuously stirred before and during administration to ensure uniform dosing.

In Vivo Experimental Protocols

The following are generalized protocols for in vivo studies based on published research. Doses and timings should be optimized for specific experimental designs.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of orally administered this compound.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Fast animals overnight prior to dosing, with free access to water.

-

Administer the prepared this compound oral suspension via oral gavage at the desired dose (e.g., 3 mg/kg).

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Analyze the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

5-CT-Induced Hypothermia Model in Guinea Pigs

This pharmacodynamic model assesses the in vivo 5-HT7 receptor antagonism.

Objective: To evaluate the efficacy of this compound in reversing 5-CT-induced hypothermia.

Animals: Male Dunkin-Hartley guinea pigs.

Procedure:

-

Measure the baseline core body temperature of the animals.

-

Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or the vehicle control.

-

After a predetermined pretreatment time (e.g., 60 minutes), administer the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), via intraperitoneal (i.p.) injection (e.g., 0.3 mg/kg).

-

Monitor and record the core body temperature at regular intervals for a specified period (e.g., up to 120 minutes post-5-CT administration).

-

Analyze the data to determine the dose-dependent reversal of the hypothermic effect of 5-CT by this compound and calculate the ED50.

Quality Control of Oral Suspension

To ensure the reliability and reproducibility of in vivo studies, the following quality control tests should be performed on the prepared oral suspension.

| Test | Method | Acceptance Criteria |

| Appearance | Visual inspection | Uniform, homogenous suspension, free from clumps and foreign matter. |

| pH | pH meter | Within a predefined range suitable for the compound's stability. |

| Viscosity | Viscometer/Rheometer | Consistent viscosity across batches to ensure ease of administration. |